molecular formula C8H8N2O2 B113231 6-amino-2H-1,4-benzoxazin-3(4H)-one CAS No. 89976-75-0

6-amino-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B113231
CAS RN: 89976-75-0
M. Wt: 164.16 g/mol
InChI Key: GEPGYMHEMLZMBC-UHFFFAOYSA-N
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Description

“6-amino-2H-1,4-benzoxazin-3(4H)-one” is a chemical compound with the empirical formula C8H8N2O2 . It has a molecular weight of 164.16 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of this compound is Nc1ccc2OCC(=O)Nc2c1 . This provides a way to visualize the compound’s structure using cheminformatics software.


Physical And Chemical Properties Analysis

The compound has a melting point range of 88-93 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Allelochemical Properties and Agronomic Applications

Compounds with a 2H-1,4-benzoxazin-3(4H)-one structure, including variations like 6-amino-2H-1,4-benzoxazin-3(4H)-one, have been extensively studied for their allelochemical properties. These compounds are known for their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. They are isolated from the Poaceae family and have potential agronomic utility, contributing to the development of natural herbicide models. Their synthetic methodologies and ecological roles in plant defense mechanisms are significant areas of study (Macias et al., 2006).

Ecological Role and Bioactivity

The class of compounds to which 6-amino-2H-1,4-benzoxazin-3(4H)-one belongs has been rediscovered for its ecological role and bioactivity. They serve as leads for natural herbicide models due to their phytotoxic, antifungal, antimicrobial, and antifeedant effects. Their degradation products are also being studied for their role in chemical defense mechanisms of plants (Macias et al., 2009).

Synthesis for Pharmaceutical Applications

The synthesis of 6-amino-2H-1,4-benzoxazin-3(4H)-one, as an intermediate for herbicide flumioxazin, showcases its importance in pharmaceutical applications. The high yield and purity achieved in its synthesis highlight its potential in the creation of various pharmaceutical products (Hai & Wen-wen, 2006).

Structure-Activity Relationships

Studies on the structure-activity relationships (SAR) of benzoxazinones, including 6-amino-2H-1,4-benzoxazin-3(4H)-one, reveal their significance in understanding allelopathic phenomena in Gramineae crops. These studies help in proposing new herbicide models based on their structures and understanding their ecological roles in plant defense mechanisms (Macias et al., 2005).

Room Temperature Synthesis for Environmental Applications

The development of new, efficient methods for the synthesis of 2H-1,4-benzoxazines, a category that includes 6-amino-2H-1,4-benzoxazin-3(4H)-one, at room temperature presents environmental benefits. These methods, utilizing environmentally benign conditions, show the potential for green chemistry applications (Sharifi et al., 2014).

Safety And Hazards

The compound is classified as having acute toxicity (oral), causing skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .

properties

IUPAC Name

6-amino-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPGYMHEMLZMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377091
Record name 6-amino-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2H-1,4-benzoxazin-3(4H)-one

CAS RN

89976-75-0
Record name 6-amino-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 6-nitro-2H-1,4-benzoxazin-3(4H)-one 1 (0.5 g, 0.0026 mol) and CuCl (0.77 g, 0.0078 mol) in anhydrous methanol (25 mL), stirred at 25° C. was added potassium borohydride (0.98 g, 0.018 mol) in portions (exothermic with evolution of hydrogen gas). The reaction mixture was stirred at 25° C. for 30 min. The black precipitate formed was filtered and washed with methanol. The combined filtrate and washings was evaporated to give 6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one which was purified by silica gel column chromatography using ethyl acetate. Brown solid (0.29 g, 67%). 1H NMR (400 MHz, CDCl3): δ 4.34 (s, 2H); 4.81 (s, 2H); 6.09 (dd, J=2.8, 8.4 Hz, 1H); 6.14 (d, J=2.8 Hz, 1H); 6.59 (d, J=8.4 Hz, 1H); 10.44 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.77 g
Type
catalyst
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Pd/C (10%) was added to a suspension of 6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (1.5 g) in MeOH (20 mL) and the reaction mixture was stirred under an atmosphere of hydrogen overnight. The mixture was filtered through celite and the filtrate was concentrated under vacuum to give the product (0.705 g, 56%) as a beige solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Ashaduzzaman, K Lingkon, AJ De Silva, JJ Bellizzi III - bioRxiv, 2023 - biorxiv.org
The flavin-dependent halogenase AbeH produces 5-chlorotryptophan in the biosynthetic pathway of the chlorinated bisindole alkaloid BE-54017. We report that in vitro, AbeH (assisted …
Number of citations: 5 www.biorxiv.org
H Oka, K Yonezawa, A Kamikawa, K Ikegai… - Bioorganic & Medicinal …, 2018 - Elsevier
A new series of transient receptor potential vanilloid type 1 (TRPV1) antagonists were designed and synthesized from N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-…
Number of citations: 4 www.sciencedirect.com
AJDSU Hewage - 2022 - search.proquest.com
Flavin-dependent halogenases carry out regioselective aryl halide synthesis in aqueous solution at ambient temperature and neutral pH using benign halide salts, making them …
Number of citations: 2 search.proquest.com

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